Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is an organic compound with a complex structure that includes a benzyl group, an oxazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The oxazole ring can be introduced through cyclization reactions involving suitable precursors. The chloromethyl group is often introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler compound with similar functional groups but lacking the oxazole ring.
Methyl carbamate: Another related compound with a simpler structure.
Phenyl carbamate: Similar in structure but with a phenyl group instead of the benzyl group.
Uniqueness
Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is unique due to the presence of the oxazole ring and the chloromethyl group, which confer specific chemical and biological properties that are not found in simpler carbamates. These features make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl N-[4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-7-9-16(10-8-15)22-19(23)24-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,23) |
InChI Key |
WATAYJLLRIIHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.